molecular formula C11H18N2O B1372965 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1152506-58-5

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1372965
CAS No.: 1152506-58-5
M. Wt: 194.27 g/mol
InChI Key: MPPCXNRZUVYJII-UHFFFAOYSA-N
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Description

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl halides and a Lewis acid catalyst like aluminum chloride.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles or nucleophiles, depending on the desired substitution

    Condensation: Amines, hydrazines, acidic or basic catalysts

Major Products Formed

    Oxidation: 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives

    Condensation: Imines, hydrazones

Scientific Research Applications

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-tert-butyl-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a propan-2-yl group.

    1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

Properties

IUPAC Name

1-tert-butyl-3-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(2)10-9(7-14)6-13(12-10)11(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPCXNRZUVYJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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